5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine
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Overview
Description
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine is a heterocyclic compound with the molecular formula C11H11BrN2O. This compound is part of the pyridine family and features a bromine atom, a dimethylpyrrole group, and a methoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine typically involves the bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of pyrrole oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methoxypyridine |
InChI |
InChI=1S/C12H13BrN2O/c1-8-4-5-9(2)15(8)12-6-11(16-3)10(13)7-14-12/h4-7H,1-3H3 |
InChI Key |
SSCZVBVSLVFOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)OC)Br)C |
Origin of Product |
United States |
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